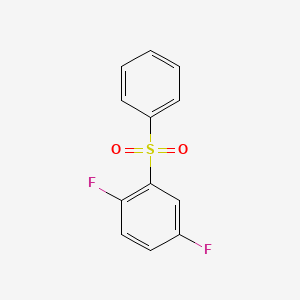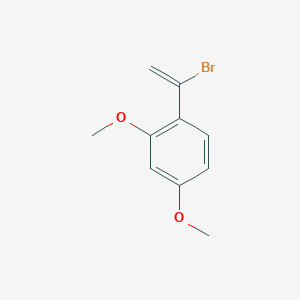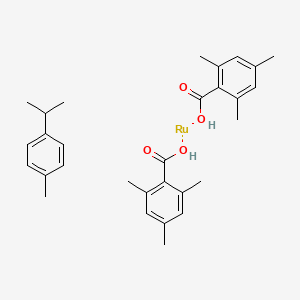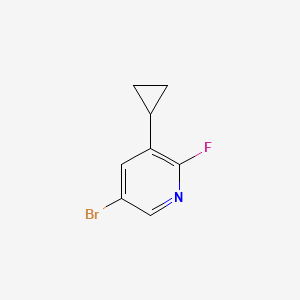
5-Bromo-3-cyclopropyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-cyclopropyl-2-fluoropyridine: is a heterocyclic organic compound with the molecular formula C8H7BrFN . This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing ring structure. The presence of bromine, cyclopropyl, and fluorine substituents makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a bromopyridine derivative with a cyclopropylboronic acid in the presence of a palladium catalyst . The fluorine atom can be introduced through a halogen exchange reaction using anhydrous potassium fluoride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can help in reducing side reactions and improving the stability of the diazonium salt intermediates .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-cyclopropyl-2-fluoropyridine can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions to form various biaryl compounds.
Halogen Exchange Reactions: The fluorine atom can be exchanged with other halogens using appropriate reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-cyclopropyl-2-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Fluorinated pyridines, including this compound, are studied for their potential use in pharmaceuticals due to their ability to interact with biological targets in unique ways .
Industry: This compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical environments. The bromine and cyclopropyl groups can also affect the compound’s steric properties, influencing its binding to molecular targets .
Comparación Con Compuestos Similares
2-Bromo-5-fluoropyridine: Another fluorinated pyridine with similar reactivity.
5-Bromo-2-chloropyridine: Similar in structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 5-Bromo-3-cyclopropyl-2-fluoropyridine is unique due to the combination of bromine, cyclopropyl, and fluorine substituents. This combination provides a distinct set of electronic and steric properties that can be leveraged in various chemical applications .
Propiedades
Fórmula molecular |
C8H7BrFN |
|---|---|
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
5-bromo-3-cyclopropyl-2-fluoropyridine |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2 |
Clave InChI |
BTGFWLGECSRVQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
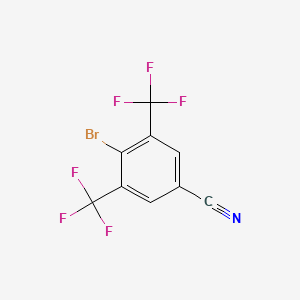
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
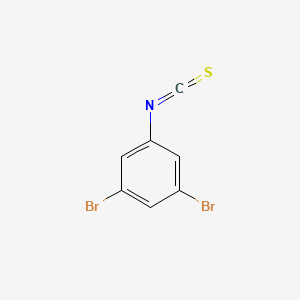
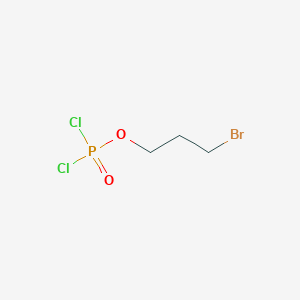
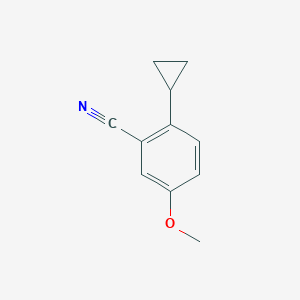

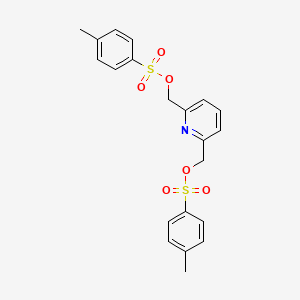
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
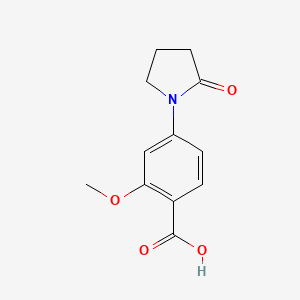
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
